2-(1-氧代-1,3-二氢-2H-异吲哚-2-基)丙酸

描述

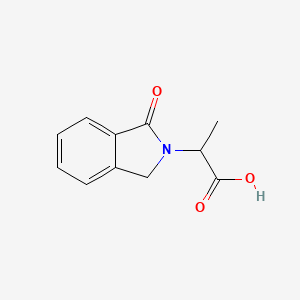

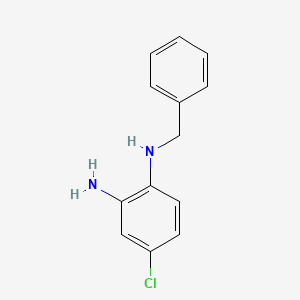

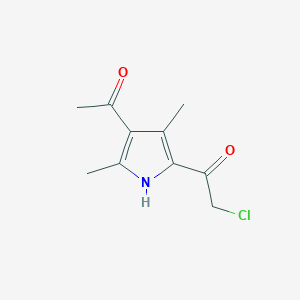

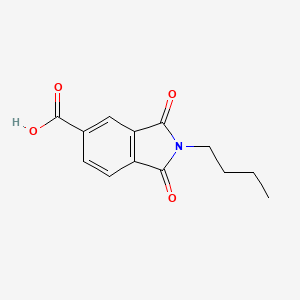

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound with potential analgesic and anti-inflammatory activity. It can be synthesized through various methods that are industrially viable. The compound has been the subject of research due to its pharmacological properties and the interest in developing new analgesics .

Synthesis Analysis

The synthesis of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been achieved through three different methods. These methods involve the use of (E)- and (Z)-isomers of 2-butenoic acid and oxiranecarboxylic acid derivatives as intermediates. Additionally, the optical resolution of the racemic mixture of this compound was successfully performed using cinchonidine as a resolution reagent, which is crucial for the production of optically active pharmaceuticals .

Molecular Structure Analysis

The molecular structure of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid includes an isoindolinyl group, which is a common structural motif in many biologically active compounds. The presence of the propanoic acid moiety suggests that the compound could exhibit carboxylic acid-like properties, such as hydrogen bonding, which may be relevant to its biological activity .

Chemical Reactions Analysis

While the specific chemical reactions of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid are not detailed in the provided papers, the synthesis methods suggest that it can participate in reactions typical of carboxylic acids and ketones. These may include condensation reactions, as well as reactions with amines and phosphites, as indicated by the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid are not explicitly detailed in the provided papers. However, based on its structure, it can be inferred that the compound is likely to be solid at room temperature and may have moderate solubility in organic solvents. The presence of both a carboxylic acid and a ketone group suggests that it could exhibit acidity and may form salts with bases .

科学研究应用

了解在精液质量中的作用

研究表明,尿酸是腺苷和鸟苷分解的最终产物,对精液质量和精子功能有显着贡献。尿酸通过中和氧化剂的破坏作用和增强精子中的特定生物活性酶来帮助维持和增强精子的活力、活力和形态。然而,较高水平的尿酸可能会通过降低精子中重要酶的活性而对精子功能产生不利影响。这一见解强调了尿酸在生殖健康中的复杂作用及其对生育治疗或评估的潜在影响 (Banihani, 2018)。

杂环化合物的催化合成

1,3-恶唑是一种杂环化合物,由于其在医药、制药、农用化学和材料科学中的广泛应用而引起了科学研究的极大关注。合成新颖的 1,3-恶唑衍生物作为构建块已成为全世界化学家的关注焦点。包含 30 篇研究文章的系统综述重点介绍了 1,3-恶唑衍生物的金属依赖性合成方法。对文献的这一全面解释阐明了使用各种金属催化剂合成 1,3-恶唑类似物的挑战、反应物选择和新方法的开发 (Shinde et al., 2022)。

癫痫持续状态的治疗潜力

非竞争性 AMPA 受体拮抗剂佩兰帕尼 (PER) 在癫痫持续状态 (SE) 的动物模型中显示出疗效。一项评估 PER 在难治性和超难治性 SE 治疗中的疗效和耐受性的系统综述显示,目前支持在 SE 中使用 PER 的证据较弱,并且受到各种混杂因素的影响。需要更广泛和临床同质的研究来评估 PER 的疗效和安全性,尤其是在 SE 的早期阶段、更高剂量和更短的时间间隔内给药时 (Brigo et al., 2018)。

安全和危害

属性

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(11(14)15)12-6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPWPQBDGZFHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377422 | |

| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

CAS RN |

67266-14-2 | |

| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key intermolecular interactions observed for (2S)-3-(4-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid in the solid state?

A1: The crystal structure of (2S)-3-(4-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid reveals a network of intermolecular interactions. These include strong hydrogen bonds such as O(acid)-H...O=C(indole) and O(phenol)-H...O-H(phenol), as well as weaker interactions like C-H...O and C-H...π(arene) []. These interactions contribute significantly to the compound's packing arrangement in the crystal lattice.

Q2: How does the position of the hydroxyl group on the phenyl ring influence the intermolecular interactions in isomers of (2R/2S)‐3‐(hydroxyphenyl)‐2‐(1‐oxo‐1,3‐dihydro‐2H‐isoindol‐2‐yl)propanoic acid?

A2: Comparing the structures of (2S)-3-(4-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid [] and (2R/2S)‐3‐(3‐hydroxyphenyl)‐2‐(1‐oxo‐1,3‐dihydro‐2H‐isoindol‐2‐yl)propanoic acid [] highlights the impact of hydroxyl group position. While both isomers exhibit O-H...O hydrogen bonding, the meta-substituted derivative in the second study shows a distinct Csp3-H...O=C interaction with the carboxylic acid group, absent in the para-substituted isomer. This difference underscores how seemingly minor structural changes can lead to diverse intermolecular interactions and potentially impact physicochemical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)